molecular formula C7H6BClO2 B1667275 2,1-Benzoxaborole, 5-chloro-1,3-dihydro-1-hydroxy- CAS No. 174672-06-1

2,1-Benzoxaborole, 5-chloro-1,3-dihydro-1-hydroxy-

Cat. No. B1667275
CAS RN: 174672-06-1
M. Wt: 168.39 g/mol
InChI Key: HMAFTPZYFJFEHK-UHFFFAOYSA-N
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Description

AN-2718 is a compound that inhibits fungal growth by blocking protein synthesis through the oxaborole tRNA trapping (OBORT) mechanism . Its chemical structure is represented by the CAS number 174672-06-1. As a broad-spectrum antifungal agent, AN-2718 has garnered interest in scientific research and potential therapeutic applications.

Scientific Research Applications

AN-2718 finds applications in:

    Antifungal Research: Its OBORT mechanism makes it a promising antifungal candidate.

    Medicine: Investigating its potential as a therapeutic agent against fungal infections.

    Chemical Biology: Studying its effects on cellular processes.

Mechanism of Action

AN-2718’s mechanism involves trapping tRNA-LEU in the editing active site of leucyl-tRNA synthetase (LeuRS). This prevents the synthesis of leucyl-tRNA-LEU, ultimately inhibiting protein synthesis in fungi .

Preparation Methods

Synthetic Routes:: Although specific synthetic routes for AN-2718 are not widely documented, it is synthesized using established organic chemistry principles. Researchers typically design synthetic pathways to access AN-2718 through targeted reactions.

Reaction Conditions:: The exact reaction conditions for AN-2718 synthesis remain proprietary. the compound’s chemical structure suggests involvement of boron-containing reagents and tRNA-related intermediates.

Industrial Production:: AN-2718’s industrial production methods are not publicly disclosed. Companies or research institutions involved in its development likely employ specialized processes to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions:: AN-2718 participates in various chemical reactions, including:

    Oxidation: AN-2718 may undergo oxidation reactions.

    Reduction: Reduction processes could modify its structure.

    Substitution: Substituent groups may be introduced or replaced.

Common Reagents and Conditions:: Specific reagents and conditions are proprietary. boron-containing compounds and tRNA-related intermediates likely play crucial roles.

Major Products:: AN-2718’s major products depend on the specific reactions involved. These could include modified AN-2718 derivatives or intermediates.

Comparison with Similar Compounds

AN-2718’s uniqueness lies in its OBORT mechanism. Similar compounds include other oxaboroles and antifungal agents, but AN-2718’s specific mode of action sets it apart.

properties

IUPAC Name

5-chloro-1-hydroxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAFTPZYFJFEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169889
Record name AN-2718
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Molecular Weight

168.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174672-06-1
Record name AN-2718
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AN-2718
Source DrugBank
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Record name AN-2718
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
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Record name AN-2718
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Synthesis routes and methods

Procedure details

This compound was made from 18d in the same manner as compound 19b: mp 142-144° C. 1H NMR (300 MHz, DMSO-d6) δ (ppm) 4.96 (s, 2H), 7.38 (d, J=7.8 Hz, 1H), 7.49 (s, 1H), 7.71 (d, J=7.8 Hz, 1H), 9.30 (s, 1H); ESI-MS m/z 167 (M−H)−; HPLC purity 99.0%; Anal (C7H6ClO2.0.1H2O)C, H.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,1-Benzoxaborole, 5-chloro-1,3-dihydro-1-hydroxy-
Reactant of Route 2
2,1-Benzoxaborole, 5-chloro-1,3-dihydro-1-hydroxy-
Reactant of Route 3
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2,1-Benzoxaborole, 5-chloro-1,3-dihydro-1-hydroxy-
Reactant of Route 5
2,1-Benzoxaborole, 5-chloro-1,3-dihydro-1-hydroxy-
Reactant of Route 6
2,1-Benzoxaborole, 5-chloro-1,3-dihydro-1-hydroxy-

Q & A

Q1: What is the primary mechanism of action of AN2718 against fungi?

A1: AN2718 targets fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. [] By inhibiting LeuRS, AN2718 disrupts protein synthesis, ultimately leading to fungal cell death. []

Q2: How does AN2718's mechanism of action differ from existing antifungal agents?

A2: Unlike azoles, which target ergosterol synthesis, or polyenes, which bind to ergosterol in the fungal cell membrane, AN2718 inhibits protein synthesis by targeting LeuRS. [] This unique mechanism of action makes it a promising candidate for treating infections caused by fungi resistant to conventional antifungals.

Q3: What types of fungal infections has AN2718 demonstrated efficacy against in clinical trials?

A3: Clinical trials have primarily focused on the efficacy of AN2718 in treating onychomycosis, a fungal infection of the nail. [] Results from Phase III clinical trials show promising cure rates and a favorable safety profile compared to existing treatments. []

Q4: Has AN2718 shown efficacy against drug-resistant fungal strains?

A4: While research is ongoing, the novel mechanism of action of AN2718 suggests potential for treating infections caused by fungal strains resistant to conventional antifungals. [] Further studies are needed to fully assess its activity against specific drug-resistant strains.

Q5: What is the molecular formula and weight of AN2718?

A5: The molecular formula of AN2718 is C7H6BClO3, and its molecular weight is 184.39 g/mol. []

Q6: How does the structure of AN2718 contribute to its antifungal activity?

A6: The benzoxaborole moiety of AN2718 is crucial for its activity, allowing it to form a stable boron-oxygen bond with the target enzyme, LeuRS. [] The chlorine substituent at the 5-position of the benzoxaborole ring also influences its potency and selectivity. []

Q7: Have any structure-activity relationship (SAR) studies been conducted on AN2718?

A7: Yes, SAR studies have investigated the impact of modifying the benzoxaborole scaffold on antifungal activity. [] These studies have identified key structural features important for target binding, potency, and selectivity.

Q8: What are the stability characteristics of AN2718 under various conditions?

A8: Information regarding the specific stability characteristics of AN2718 under various conditions is limited in the provided research papers. Further investigation into this aspect would be beneficial.

Q9: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of AN2718?

A9: The research papers provided do not delve into the specific formulation strategies employed for AN2718. Further research is needed to understand how its physicochemical properties influence formulation development.

Q10: What in vitro models have been used to study the activity of AN2718?

A10: In vitro studies have utilized various fungal strains to assess the antifungal activity of AN2718. These studies help determine minimum inhibitory concentrations (MICs) and provide insights into its mechanism of action. []

Q11: What animal models have been employed to evaluate the efficacy and safety of AN2718?

A11: While the provided research papers do not specify the animal models used, preclinical studies typically employ animal models of fungal infection to assess efficacy and safety before proceeding to human trials.

Q12: What are the key findings from clinical trials investigating AN2718 for onychomycosis treatment?

A12: Phase III clinical trials have shown that topical AN2718 is effective in treating onychomycosis, with higher cure rates and a more favorable safety profile compared to existing topical therapies. []

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